Nesosteine
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Overview
Description
Nesosteine is a mucoregulatory agent known for its ability to improve the rheology and production of airway bronchial mucus. It has been shown to significantly reduce the viscosity of bronchial mucus in animals with bronchitis induced by sulfuric acid nebulization and increase mucus production in healthy animals . This compound is more active than other mucus-regulating drugs such as Sobrerol, N-acetylcysteine, bromhexine, ambroxol, S-carboxymethylcysteine, and mercaptoalanine .
Preparation Methods
The synthesis of Nesosteine involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 60-70°C for several hours. The product is then purified by recrystallization from ethanol . Industrial production methods for this compound are similar, with the reaction being scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Nesosteine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
Nesosteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: this compound is used in studies of mucus regulation and respiratory diseases.
Mechanism of Action
Nesosteine exerts its effects by improving the rheology and production of bronchial mucus. It reduces the viscosity of mucus, making it easier to expel, and increases mucus production in healthy tissues. The molecular targets and pathways involved include the modulation of mucin production and secretion, as well as the reduction of total protein content in mucus .
Comparison with Similar Compounds
Nesosteine is unique in its high activity compared to other mucoregulatory agents. Similar compounds include:
- Sobrerol
- N-acetylcysteine
- Bromhexine
- Ambroxol
- S-carboxymethylcysteine
- Mercaptoalanine this compound stands out due to its superior efficacy in reducing mucus viscosity and increasing mucus production .
Properties
CAS No. |
84233-61-4 |
---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(1,3-thiazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
XVAYJUBRRZOANH-UHFFFAOYSA-N |
SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Appearance |
Solid powder |
84233-61-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CO 1177 CO-1177 nesosteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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